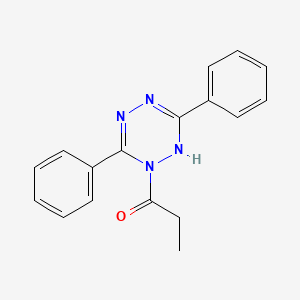
1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one is a synthetic organic compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles or amidines to form the tetrazine ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of tetrazine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine or other reduced forms.
Substitution: The phenyl groups and other substituents on the tetrazine ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce dihydrotetrazines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a therapeutic agent or diagnostic tool.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and electronic conductivity.
作用機序
The mechanism of action of 1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The tetrazine ring can participate in various chemical reactions, such as cycloaddition and redox processes, which can modulate biological activity. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.
類似化合物との比較
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: A simpler tetrazine derivative with similar chemical properties.
1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(4H)-yl)ethanone: A closely related compound with a different alkyl substituent.
Tetrazine-based dyes: Compounds used in fluorescence imaging and other applications.
Uniqueness
1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one is unique due to its specific structural features, such as the propan-1-one substituent, which may confer distinct reactivity and properties compared to other tetrazine derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
特性
CAS番号 |
861387-33-9 |
|---|---|
分子式 |
C17H16N4O |
分子量 |
292.33 g/mol |
IUPAC名 |
1-(3,6-diphenyl-1H-1,2,4,5-tetrazin-2-yl)propan-1-one |
InChI |
InChI=1S/C17H16N4O/c1-2-15(22)21-17(14-11-7-4-8-12-14)19-18-16(20-21)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,18,20) |
InChIキー |
WSUDOHGQNAWKGQ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)
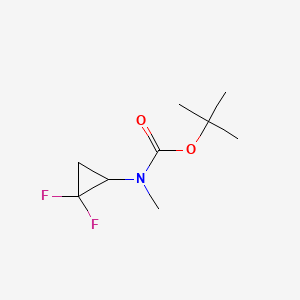

![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)
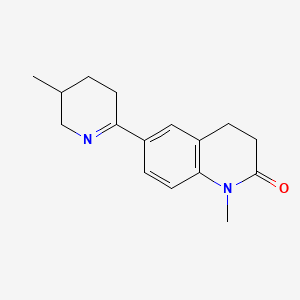
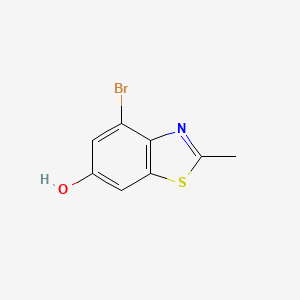
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)
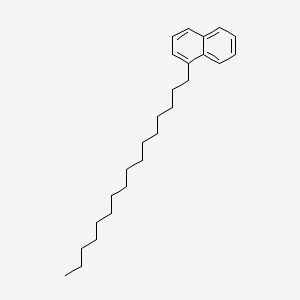
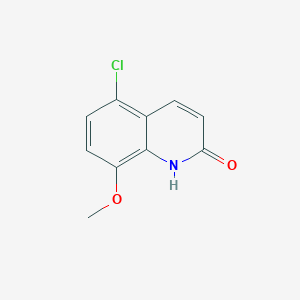
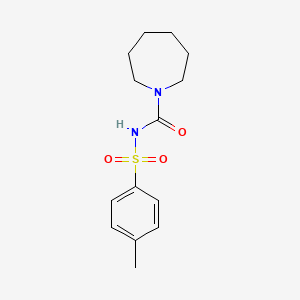
![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
